2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile
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Overview
Description
2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile is an organic compound with the molecular formula C16H18N2O It is characterized by a cyclohexene ring substituted with a propyl group and an oxo group, which is further connected to an amino group and a benzenecarbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Oxidation to Form the Oxo Group: The oxo group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Amination: The amino group can be introduced through nucleophilic substitution reactions using amines.
Formation of the Benzenecarbonitrile Moiety: The benzenecarbonitrile moiety can be synthesized through a nucleophilic aromatic substitution reaction involving a halobenzene and a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring and the propyl group.
Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.
Substitution: The amino group and the benzenecarbonitrile moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, halides, and cyanide sources under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzenes and cyclohexenes.
Scientific Research Applications
2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
DNA Intercalation: Interacting with DNA to affect gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Oxo-5-methylcyclohex-1-enyl)amino)benzenecarbonitrile
- 2-((3-Oxo-5-ethylcyclohex-1-enyl)amino)benzenecarbonitrile
- 2-((3-Oxo-5-butylcyclohex-1-enyl)amino)benzenecarbonitrile
Uniqueness
2-((3-Oxo-5-propylcyclohex-1-enyl)amino)benzenecarbonitrile is unique due to the specific substitution pattern on the cyclohexene ring and the presence of both an amino group and a benzenecarbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(3-oxo-5-propylcyclohexen-1-yl)amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-5-12-8-14(10-15(19)9-12)18-16-7-4-3-6-13(16)11-17/h3-4,6-7,10,12,18H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFWPDCQWPDFDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(=CC(=O)C1)NC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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